2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine
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Overview
Description
2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo-triazines. This compound is characterized by its unique structure, which includes a fused pyrazole and triazine ring system.
Preparation Methods
The synthesis of 2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine typically involves the reaction of 5-methylpyrazole with hydrazonoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as morpholine or thiomorpholine, to facilitate the formation of the triazine ring . Industrial production methods often utilize microwave irradiation to achieve higher yields and shorter reaction times, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of electron-withdrawing groups on the triazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the growth of pathogenic microorganisms by interfering with their cellular processes. The compound’s antifungal activity, for instance, is attributed to its ability to disrupt the synthesis of essential cellular components in fungi .
Comparison with Similar Compounds
2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine can be compared with other similar compounds, such as:
Pyrazolo[5,1-c][1,2,4]triazines: These compounds also exhibit significant antifungal and antibacterial activities but differ in their structural configuration.
Triazolo[1,5-a][1,3,5]triazines: Known for their energetic properties, these compounds are used in the production of explosives and propellants.
1,3,5-Triazines: Commonly used in the production of herbicides and resins, these compounds have a simpler structure compared to this compound.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
51043-63-1 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2,4-dimethylpyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C7H8N4/c1-5-9-6(2)11-7(10-5)3-4-8-11/h3-4H,1-2H3 |
InChI Key |
ISOJZBVLLFJSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=N1)C |
Origin of Product |
United States |
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